molecular formula C21H16ClN3O2 B235229 2-chloro-4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide

2-chloro-4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide

Cat. No. B235229
M. Wt: 377.8 g/mol
InChI Key: ZXBDSGSJSKCEHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide is a chemical compound that has gained significant attention in scientific research. It is a potential drug candidate that has shown promising results in various studies.

Mechanism Of Action

The mechanism of action of 2-chloro-4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in inflammation, cancer, and bacterial infections.

Biochemical And Physiological Effects

2-chloro-4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to induce apoptosis in cancer cells and inhibit bacterial growth.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-chloro-4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide in lab experiments is its potential therapeutic applications. It has been found to be effective in treating various diseases and disorders. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 2-chloro-4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide. One direction is to further investigate its mechanism of action to optimize its therapeutic potential. Another direction is to study its potential in combination with other drugs to enhance its efficacy. Additionally, more research is needed to determine its safety and toxicity profile. Finally, clinical trials are needed to evaluate its potential as a therapeutic agent in humans.

Synthesis Methods

The synthesis of 2-chloro-4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide is a complex process that involves several steps. The first step is the synthesis of 4-(1,3-oxazolo[4,5-b]pyridin-2-yl)benzaldehyde, which is then reacted with 2-chloro-4-methylbenzoyl chloride to obtain the intermediate product. This intermediate is then reacted with 4-aminobenzylamine to obtain the final product.

Scientific Research Applications

2-chloro-4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also shown potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

2-chloro-4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide

Molecular Formula

C21H16ClN3O2

Molecular Weight

377.8 g/mol

IUPAC Name

2-chloro-4-methyl-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methyl]benzamide

InChI

InChI=1S/C21H16ClN3O2/c1-13-4-9-16(17(22)11-13)20(26)24-12-14-5-7-15(8-6-14)21-25-19-18(27-21)3-2-10-23-19/h2-11H,12H2,1H3,(H,24,26)

InChI Key

ZXBDSGSJSKCEHC-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(=O)NCC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4)Cl

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NCC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4)Cl

Origin of Product

United States

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